molecular formula C5H3BrI2N2 B15149644 5-Bromo-2,6-diiodopyridin-3-amine

5-Bromo-2,6-diiodopyridin-3-amine

Cat. No.: B15149644
M. Wt: 424.80 g/mol
InChI Key: IHWBDLLVCJXPMW-UHFFFAOYSA-N
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Description

5-Bromo-2,6-diiodopyridin-3-amine: is a heterocyclic organic compound with the molecular formula C5H3BrI2N2 This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-diiodopyridin-3-amine typically involves halogenation reactions. One common method is the bromination and iodination of pyridine derivatives. For example, starting with 2,6-diiodopyridine, bromination can be achieved using bromine or a brominating agent under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,6-diiodopyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-diiodopyridin-3-amine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity by forming halogen bonds with target proteins .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,6-diiodopyridin-3-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with an amino group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C5H3BrI2N2

Molecular Weight

424.80 g/mol

IUPAC Name

5-bromo-2,6-diiodopyridin-3-amine

InChI

InChI=1S/C5H3BrI2N2/c6-2-1-3(9)5(8)10-4(2)7/h1H,9H2

InChI Key

IHWBDLLVCJXPMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)I)I)N

Origin of Product

United States

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